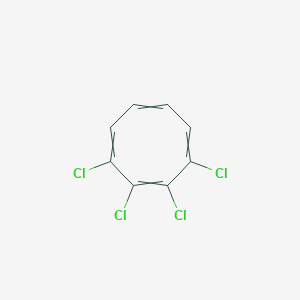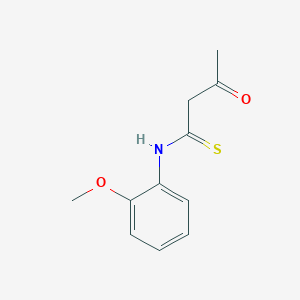![molecular formula C14H8Cl2N2O4 B14585369 4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) CAS No. 61347-07-7](/img/structure/B14585369.png)
4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is an organic compound characterized by the presence of two chlorobenzoic acid moieties connected by a diazenediyl (N=N) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) typically involves the diazotization of 2-chlorobenzoic acid derivatives followed by coupling reactions. One common method includes the reaction of 2-chlorobenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 2-chlorobenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the diazenediyl linkage, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted chlorobenzoic acids.
科学研究应用
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage can undergo redox reactions, influencing cellular signaling pathways and modulating biological activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects.
相似化合物的比较
Similar Compounds
4,4’-[(E)-Diazenediyl]bis(2-methoxyaniline): Similar structure but with methoxy groups instead of chlorine atoms.
4,4’-[(E)-Diazenediyl]bis(2-nitrobenzoic acid): Contains nitro groups, leading to different reactivity and applications.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(2-chlorobenzoic acid) is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This compound’s specific structural features make it suitable for particular applications in research and industry, distinguishing it from other diazenediyl-linked compounds.
属性
CAS 编号 |
61347-07-7 |
|---|---|
分子式 |
C14H8Cl2N2O4 |
分子量 |
339.1 g/mol |
IUPAC 名称 |
4-[(4-carboxy-3-chlorophenyl)diazenyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-11-5-7(1-3-9(11)13(19)20)17-18-8-2-4-10(14(21)22)12(16)6-8/h1-6H,(H,19,20)(H,21,22) |
InChI 键 |
WQWVCZLDVCFVFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

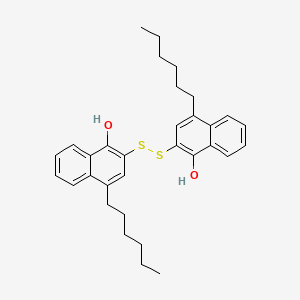
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
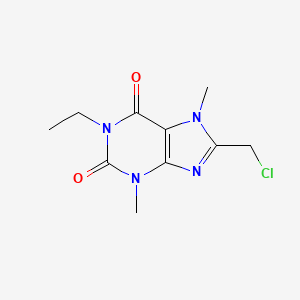
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
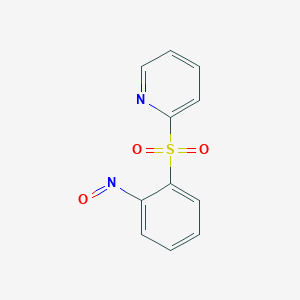
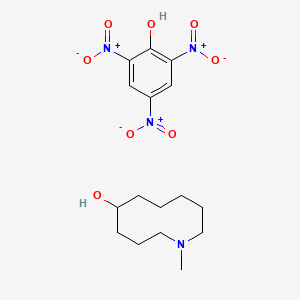
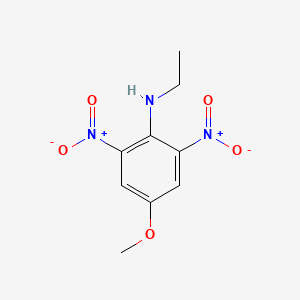
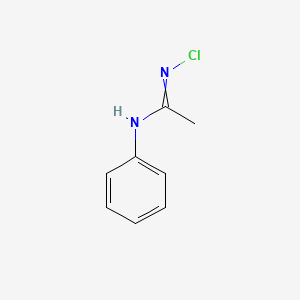
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
